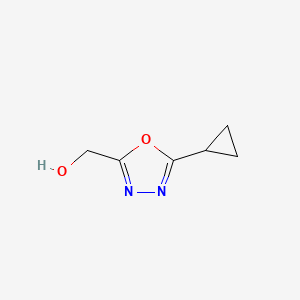

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol

描述

属性

IUPAC Name |

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYNQTKDMQIYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672421 | |

| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211144-22-7 | |

| Record name | (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Cyclopropanecarbonyl Hydrazide

Cyclopropanecarboxylic acid is first esterified using methanol under acidic or thionyl chloride–mediated conditions to yield methyl cyclopropanecarboxylate. Subsequent treatment with hydrazine hydrate in ethanol or toluene generates cyclopropanecarbonyl hydrazide.

Reaction Conditions:

-

Esterification:

-

Hydrazide Formation:

Cyclization to Form the Oxadiazole Core

The hydrazide undergoes cyclization with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane under basic conditions. To introduce the hydroxymethyl group at position 2, glycolic acid (hydroxyacetic acid) is incorporated into the hydrazide precursor.

Mechanistic Pathway:

-

Diacylhydrazide Formation:

Cyclopropanecarbonyl hydrazide reacts with glycolic acid derivatives (e.g., glycolyl chloride) to form a mixed diacylhydrazide (HOCH₂CO-NH-NH-CO-cyclopropane). -

Cyclodehydration:

Triphosgene facilitates cyclization, eliminating HCl and CO₂ to yield the 1,3,4-oxadiazole ring.

Optimization Challenges:

-

Selective incorporation of glycolic acid without side reactions requires protected hydroxyl groups (e.g., benzyl ethers), which are deprotected post-cyclization.

-

Yield: 50–70% (extrapolated from similar oxadiazole syntheses).

Post-Synthetic Modification of Preformed Oxadiazoles

Functionalization of pre-synthesized 5-cyclopropyl-1,3,4-oxadiazoles offers an alternative route to introduce the hydroxymethyl group.

Chloromethylation and Hydrolysis

-

Chloromethylation:

Reaction of 5-cyclopropyl-1,3,4-oxadiazole with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂) introduces a chloromethyl group at position 2. -

Hydrolysis:

The chloromethyl intermediate is hydrolyzed under basic conditions (NaOH, H₂O/ethanol) to yield the hydroxymethyl derivative.

Limitations:

-

Chloromethylation may lead to regioselectivity issues, requiring careful optimization.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hydrazide Cyclization | High purity, scalable | Multi-step synthesis; protecting groups needed | 50–70% |

| One-Pot Synthesis | Streamlined; fewer purification steps | Limited scope for aldehyde variability | 60–75% |

| Post-Synthetic Modification | Flexibility in functionalization | Low regioselectivity; side reactions | 40–55% |

化学反应分析

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Table 1: Substituent Impact on Key Properties

| Compound Name | Substituent | Key Properties | Reference |

|---|---|---|---|

| This compound | Cyclopropyl | High ring strain enhances reactivity; moderate lipophilicity | |

| (5-Chloro-1,3,4-oxadiazol-2-YL)methanol | Chloro | Electronegative Cl increases reactivity in nucleophilic substitutions | |

| (5-Methyl-1,3,4-oxadiazol-2-YL)methanol | Methyl | Low steric bulk improves solubility; reduced reactivity compared to Cl/cyclopropyl | |

| (5-Phenyl-1,3,4-oxadiazol-2-YL)methanol | Phenyl | Aromatic π-system enables π-π stacking; higher molecular weight reduces solubility | |

| [5-(Trifluoromethyl)-1,3,4-oxadiazol-2-YL]methanol | CF₃ | High lipophilicity and metabolic stability; strong electron-withdrawing effects |

Key Observations :

- Chloro Group : Enhances electrophilicity, making the compound a better candidate for cross-coupling reactions .

- Trifluoromethyl Group : Improves metabolic stability and membrane permeability due to increased lipophilicity .

Key Findings :

- Antimicrobial Activity : Chloro-substituted derivatives exhibit superior antibacterial effects, likely due to enhanced electrophilic interactions with microbial enzymes .

- Anticancer Potential: Trifluoromethyl derivatives show targeted activity, possibly due to improved cellular uptake and target binding .

- Enzyme Inhibition : Cyclopropyl derivatives demonstrate moderate kinase inhibition, suggesting utility in signaling pathway modulation .

生物活性

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure is pivotal for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains. In a comparative study involving ciprofloxacin derivatives, this compound displayed notable inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Preliminary research suggests that oxadiazole derivatives may possess antitumor properties. The mechanism is believed to involve the inhibition of Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival pathways associated with cancer . The compound's structural features may enhance its efficacy in targeting these pathways.

Other Biological Activities

In addition to antimicrobial and antitumor effects, this compound may exhibit anti-inflammatory properties. Compounds in the oxadiazole class have been linked to the modulation of inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A general synthetic route includes:

- Preparation of Ethyl 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate : This step involves the reaction of cyclopropyl derivatives with hydrazine and carbon disulfide.

- Hydroxymethylation : The resulting oxadiazole is then treated with formaldehyde or other hydroxymethylating agents to yield this compound .

Case Studies

Research Findings

Research indicates a growing interest in the pharmacological applications of oxadiazoles. The unique structural characteristics of this compound suggest it may serve as a lead compound for developing new therapeutic agents targeting infectious diseases and cancer.

常见问题

Q. What are the established synthetic routes for (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanol?

The synthesis typically involves cyclization of hydrazide derivatives with cyclopropane-containing precursors. A common method includes:

- Step 1 : Condensation of a cyclopropyl-carboxylic acid hydrazide with carbon disulfide in alkaline methanol to form a 1,3,4-oxadiazole ring .

- Step 2 : Alkylation or hydroxylation at the 2-position of the oxadiazole ring using methanol or formaldehyde under basic conditions .

- Step 3 : Purification via recrystallization (methanol/water mixtures) and confirmation of reaction completion by TLC .

Q. Key Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CS₂/KOH | Methanol | Reflux (60–70°C) | 4–6 hrs | ~65% |

| Formaldehyde | NaOH (aq.) | RT | 2–4 hrs | ~70% |

Q. What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and oxadiazole ring carbons (δ 150–160 ppm) .

- IR Spectroscopy : Peaks at 3200–3400 cm⁻¹ (O–H stretch) and 1600–1650 cm⁻¹ (C=N/C–O in oxadiazole) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., m/z 181 for C₆H₈N₂O₂) .

Q. Example Spectral Data :

| Technique | Key Peaks | Assignment |

|---|---|---|

| H NMR | δ 1.2–1.4 (m, 4H) | Cyclopropyl protons |

| IR | 3250 cm⁻¹ | –OH stretch |

Q. How is purity assessed during synthesis?

Q. What safety precautions are recommended for handling this compound?

Q. How stable is this compound under varying pH and temperature?

- pH Stability : Hydrolyzes in strong acidic/basic conditions (pH < 2 or > 10), degrading the oxadiazole ring .

- Thermal Stability : Stable up to 150°C; decomposes above 200°C (DSC data recommended for confirmation) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Q. How to design an antibacterial assay for this compound?

Q. Example MIC Results :

| Strain | MIC (μg/mL) | Interpretation |

|---|---|---|

| S. aureus | 32 | Moderate activity |

| E. coli | >128 | Low activity |

Q. How to resolve contradictions in spectral data across studies?

Q. What computational methods predict its electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。